molecular formula C19H26O2 B034633 2-Methylestra-4,9-dien-3-one-17-ol CAS No. 105802-53-7

2-Methylestra-4,9-dien-3-one-17-ol

Cat. No. B034633
M. Wt: 286.4 g/mol
InChI Key: KAGBQXKUBZNZQX-UNSFVYSISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylestra-4,9-dien-3-one-17-ol (also known as Methylstenbolone or M-Sten) is a synthetic androgenic-anabolic steroid that has become popular among bodybuilders and athletes due to its ability to promote muscle growth and strength gains. However, it is important to note that the use of M-Sten for human consumption is illegal and potentially dangerous.

Mechanism Of Action

M-Sten works by binding to androgen receptors in muscle tissue, which promotes protein synthesis and muscle growth. It also has a strong affinity for the progesterone receptor, which can lead to side effects such as gynecomastia (enlargement of male breast tissue) and water retention.

Biochemical And Physiological Effects

Studies have shown that M-Sten can increase muscle mass and strength in animal models and cell cultures. It has also been shown to increase red blood cell count and improve endurance. However, it can also lead to side effects such as liver toxicity, acne, and hair loss.

Advantages And Limitations For Lab Experiments

M-Sten has several advantages for lab experiments, including its ability to promote muscle growth and strength gains in animal models and cell cultures. However, its use for human consumption is illegal and potentially dangerous, which limits its application in human studies.

Future Directions

Future research on M-Sten should focus on its potential use in treating muscle wasting diseases and improving athletic performance in healthy individuals. However, it is important to note that the use of M-Sten for human consumption is illegal and potentially dangerous, and should not be encouraged.

Synthesis Methods

M-Sten is synthesized from the steroid hormone diosgenin, which is extracted from the roots of the wild yam plant. The diosgenin is then converted into a steroid intermediate through a series of chemical reactions, including oxidation, reduction, and esterification. The intermediate is then converted into M-Sten through a process known as alkylation, which involves the addition of a methyl group to the steroid ring.

Scientific Research Applications

M-Sten has been studied for its potential use in treating muscle wasting diseases, such as muscular dystrophy and cancer cachexia. It has also been studied for its ability to promote muscle growth and strength gains in healthy individuals. However, these studies have been limited to animal models and cell cultures, as the use of M-Sten for human consumption is illegal and potentially dangerous.

properties

CAS RN

105802-53-7

Product Name

2-Methylestra-4,9-dien-3-one-17-ol

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

(2S,8S,13S,14S,17S)-17-hydroxy-2,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H26O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h10-11,14,16,18,21H,3-9H2,1-2H3/t11-,14+,16-,18-,19-/m0/s1

InChI Key

KAGBQXKUBZNZQX-UNSFVYSISA-N

Isomeric SMILES

C[C@H]1CC2=C3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@@H]4O)C

SMILES

CC1CC2=C3CCC4(C(C3CCC2=CC1=O)CCC4O)C

Canonical SMILES

CC1CC2=C3CCC4(C(C3CCC2=CC1=O)CCC4O)C

synonyms

2-methylestra-4,9-dien-3-one-17-ol
MEDOO

Origin of Product

United States

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